

Spectroscopic Profile of Methyl 3-cyclopentenecarboxylate: A Technical Guide

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Compound of Interest

Compound Name: **Methyl 3-cyclopentenecarboxylate**

Cat. No.: **B058024**

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Introduction

Methyl 3-cyclopentenecarboxylate is a cyclic ester of significant interest in organic synthesis, serving as a versatile building block for various more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure its identity, purity, and facilitate its use in further chemical transformations. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Methyl 3-cyclopentenecarboxylate**, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Methyl 3-cyclopentenecarboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
5.69	s	-	2H	HC=CH
3.67	s	-	3H	O-CH ₃
3.15 - 3.05	m	-	1H	CH-COOCH ₃
2.65 - 2.55	m	-	4H	CH ₂ -CH=CH-CH ₂

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
175.5	C	C=O
128.0	CH	HC=CH
51.8	CH ₃	O-CH ₃
42.5	CH	CH-COOCH ₃
33.2	CH ₂	CH ₂ -CH=

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050	Medium	=C-H stretch
2955, 2850	Strong	C-H stretch (aliphatic)
1735	Strong	C=O stretch (ester)
1650	Weak	C=C stretch
1435	Medium	C-H bend (CH ₂)
1170	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
126	30	$[M]^+$ (Molecular Ion)
95	45	$[M - OCH_3]^+$
67	100	$[C_5H_7]^+$ (Cyclopentenyl cation)
66	80	$[C_5H_6]^+$
59	25	$[COOCH_3]^+$

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-20 mg of **Methyl 3-cyclopentenecarboxylate** for 1H NMR and 20-50 mg for ^{13}C NMR.[\[1\]](#)
- Choose a suitable deuterated solvent that completely dissolves the compound, such as Chloroform-d ($CDCl_3$).[\[1\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[\[1\]](#)
- Gently vortex or sonicate the mixture to ensure complete dissolution.
- Using a Pasteur pipette with a cotton wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
- The final sample height in the NMR tube should be approximately 4-5 cm.[\[1\]](#)
- Cap the NMR tube securely to prevent solvent evaporation.

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
- Acquire the NMR spectrum.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Ensure the ATR (Attenuated Total Reflectance) crystal is clean.
- Place a small drop of liquid **Methyl 3-cyclopentenecarboxylate** directly onto the ATR crystal, ensuring the crystal surface is completely covered.[2]

Data Acquisition:

- Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.[2]
- Acquire the sample spectrum by passing the IR beam through the sample.
- The resulting spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

- After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.[2]

Mass Spectrometry (MS)

Sample Preparation:

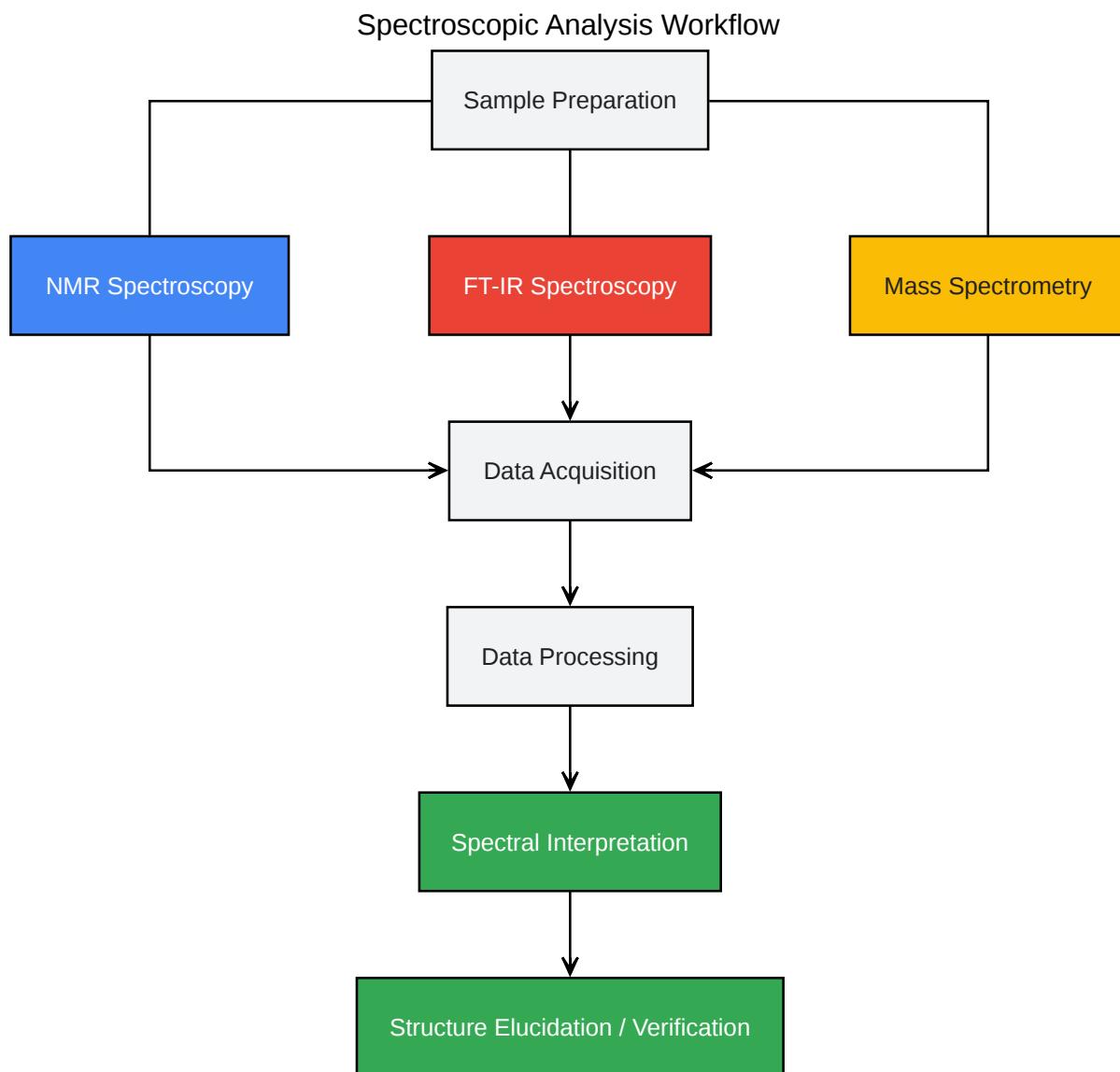
- Prepare a dilute solution of **Methyl 3-cyclopentenecarboxylate** in a volatile organic solvent, such as methanol or acetonitrile. A typical concentration is around 1 mg/mL.
- Further dilute this stock solution to a final concentration suitable for the instrument, typically in the low $\mu\text{g/mL}$ to ng/mL range.
- If necessary, filter the final solution to remove any particulates.

Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the ion source. For volatile compounds like **Methyl 3-cyclopentenecarboxylate**, this is often done via a gas chromatography (GC) inlet.
- In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- The resulting ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion at a specific m/z value.
- The resulting mass spectrum is a plot of relative intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.



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